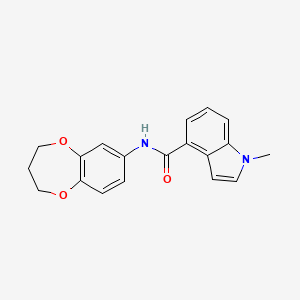

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide

Description

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound featuring a benzodioxepin core fused with a substituted indole carboxamide moiety.

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21-9-8-14-15(4-2-5-16(14)21)19(22)20-13-6-7-17-18(12-13)24-11-3-10-23-17/h2,4-9,12H,3,10-11H2,1H3,(H,20,22) |

InChI Key |

QXNWUAZRZVHFSV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepin ring, which can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

The final step involves coupling the benzodioxepin and indole fragments. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indole nitrogen or the benzodioxepin ring, leading to the formation of N-oxides or quinones, respectively.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield N-oxides, while reduction with LiAlH4 can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzodioxepin ring can interact with hydrophobic pockets, while the indole moiety can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural Analogues

(a) 3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1-Methyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Replaces the indole-carboxamide group with a pyrazole-carbaldehyde substituent.

(b) 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-7-yl) Acetamide Derivatives

- Structure: Features a benzoxazinone core instead of benzodioxepin, with an acetamide side chain.

- Applications : Patented as ROR-gamma modulators for autoimmune diseases (e.g., arthritis, asthma) .

(c) 3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-One

- Structure: Combines benzodioxepin with a furochromenone system.

(d) (1R)-1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethanol

- Structure: Simplifies the substituent to an ethanol group.

- Key Differences : The absence of an aromatic heterocycle (e.g., indole) limits its pharmacological relevance.

Functional and Pharmacological Comparisons

Physicochemical and Stability Comparisons

- Solubility : Indole-carboxamide derivatives (target compound) are expected to have moderate solubility in polar solvents due to the amide group, whereas pyrazole-carbaldehyde analogues may exhibit lower solubility .

- Stability: Benzodioxepin rings are generally stable under standard conditions, but the presence of electron-rich groups (e.g., indole) may increase susceptibility to oxidative degradation compared to benzoxazinone derivatives .

Therapeutic Potential and Limitations

- Target Compound: Lacks published toxicity or efficacy data, limiting direct comparisons.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxepine moiety and an indole derivative. Its molecular formula is , with a molar mass of approximately 306.35 g/mol. The structural representation can be summarized as follows:

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2 |

| Escherichia coli | 1 | 4 |

| Bacillus subtilis | 0.25 | 1 |

These findings suggest that the compound may serve as a lead candidate for developing new antibiotics, especially in response to rising antibiotic resistance.

2. Anticancer Properties

The compound has also shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation by 70% at a concentration of 10 µM.

- Induction of apoptosis , as evidenced by increased caspase activity.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory activity. It was tested in an animal model of inflammation where it significantly reduced swelling and pain associated with induced paw edema.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of DNA synthesis : This effect contributes to its anticancer properties.

- Disruption of bacterial cell wall synthesis : Leading to bactericidal effects.

- Modulation of inflammatory cytokines : Reducing overall inflammation in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.